
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide, also known as CP-471, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-471 is a pyrazole derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. This compound has been shown to bind to both CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. It is believed that this compound exerts its analgesic and anti-inflammatory effects by modulating the activity of these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide. One area of research is the development of more potent and selective CB1 and CB2 receptor agonists. Another area of research is the development of this compound derivatives that have improved pharmacokinetic properties, such as longer half-lives. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential therapeutic applications in various disease states.
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its analgesic and anti-inflammatory effects, and its mechanism of action and physiological effects have been elucidated. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide is synthesized using a multi-step process. The first step involves the reaction of 1,1-cyclopropanedimethanol with methyl hydrazine to form N-(cyclopropylmethyl) hydrazine. This intermediate is then reacted with 4-chloropyrazole-5-carboxylic acid to form this compound. The final product is obtained after purification using column chromatography.
科学研究应用
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-6-8(5-11-12)9(13)10-4-7-2-3-7/h5-7H,2-4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQCBPNGROEKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

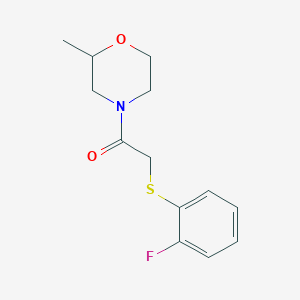
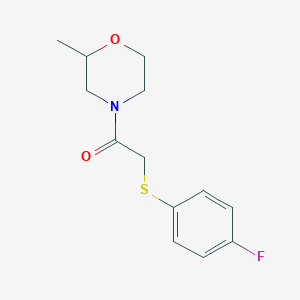
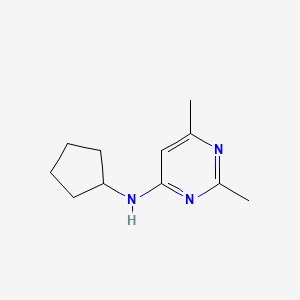

![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)
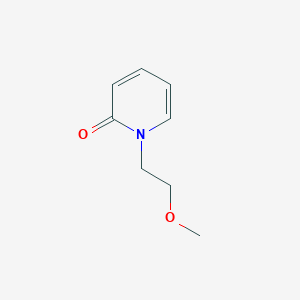
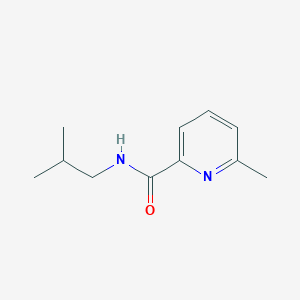
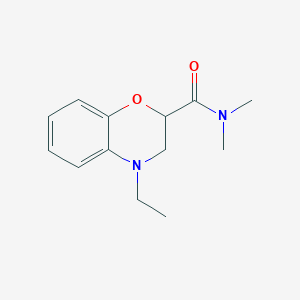
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)
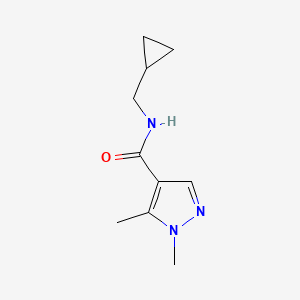

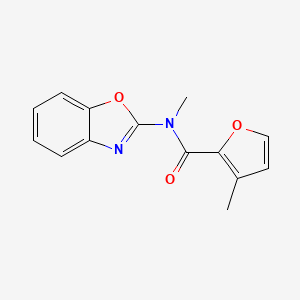
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)